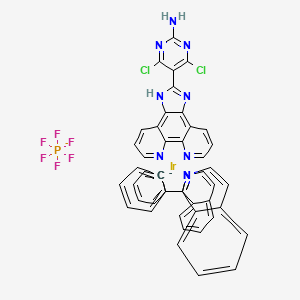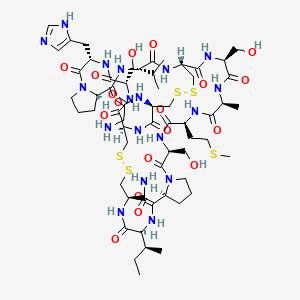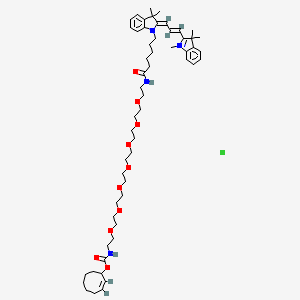
Procainamide-13C2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Procainamide-13C2 (hydrochloride) is a stable isotope-labeled compound of procainamide hydrochloride. Procainamide hydrochloride is an antiarrhythmic agent used in the study of cardiac arrhythmias. The compound is labeled with carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Procainamide-13C2 (hydrochloride) is synthesized by incorporating carbon-13 isotopes into the procainamide molecule. The synthesis involves the reaction of 4-aminobenzoic acid with 2-diethylaminoethylamine in the presence of carbon-13 labeled reagents. The reaction is typically carried out under controlled conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
The industrial production of procainamide-13C2 (hydrochloride) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to handle the carbon-13 labeled reagents and ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Procainamide-13C2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetylprocainamide.
Reduction: Reduction reactions can convert procainamide-13C2 (hydrochloride) back to its parent amine.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
- **Ox
Propiedades
Fórmula molecular |
C13H22ClN3O |
|---|---|
Peso molecular |
273.77 g/mol |
Nombre IUPAC |
4-amino-N-[2-[di((113C)ethyl)amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i3+1,4+1; |
Clave InChI |
ABTXGJFUQRCPNH-ZPGUIXIESA-N |
SMILES isomérico |
C[13CH2]N(CCNC(=O)C1=CC=C(C=C1)N)[13CH2]C.Cl |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)



![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)



![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)



![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
